molecular formula C8H4Cl3F2NO3 B6312231 2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene CAS No. 1357626-73-3

2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene

Cat. No.: B6312231
CAS No.: 1357626-73-3
M. Wt: 306.5 g/mol
InChI Key: ZWPXPEPPNDNQDM-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene is a chemical compound with the molecular formula C8H4Cl3F2NO3 and a molecular weight of 306.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: DDQ in combination with protic acids can oxidize aromatic donors to cation radicals.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-3-nitroquinoline: Similar in structure but lacks the chlorodifluoromethoxy group.

    2,4-Dichloro-3-nitrotoluene: Similar but without the additional chlorodifluoromethoxy group.

Uniqueness

2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,4-dichloro-1-[chloro(difluoro)methoxy]-5-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F2NO3/c1-3-2-4(17-8(11,12)13)6(10)7(5(3)9)14(15)16/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPXPEPPNDNQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166917
Record name Benzene, 2,4-dichloro-1-(chlorodifluoromethoxy)-5-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357626-73-3
Record name Benzene, 2,4-dichloro-1-(chlorodifluoromethoxy)-5-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357626-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2,4-dichloro-1-(chlorodifluoromethoxy)-5-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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